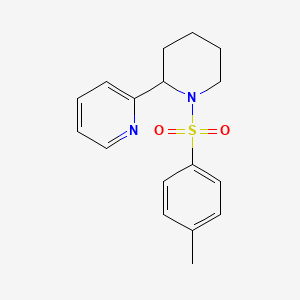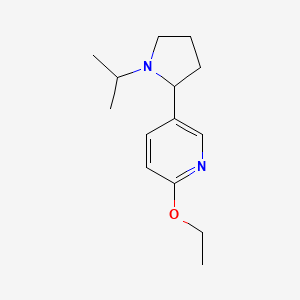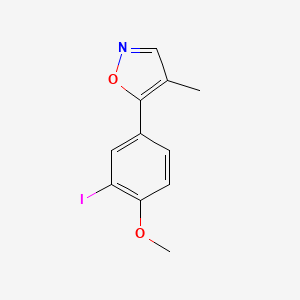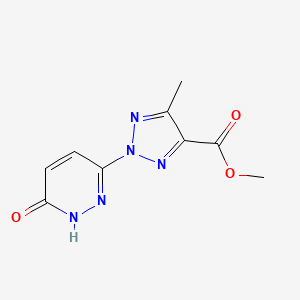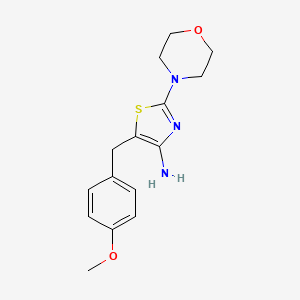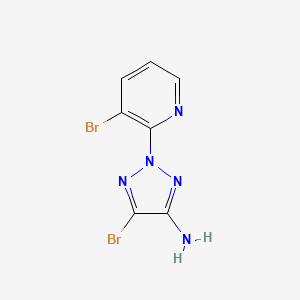
2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a morpholine ring, and a pyridine ring, making it a complex heterocyclic structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic properties, including its use as a scaffold for drug development . In industry, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O2/c18-11-17-6-2-4-13(17)12-3-1-5-15-14(12)16-7-9-19-10-8-16/h1,3,5,11,13H,2,4,6-10H2 |
InChI Key |
QRAYAMHKBKZHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


